![molecular formula C10H8F3N3 B1452690 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine CAS No. 1153040-21-1](/img/structure/B1452690.png)

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine

Overview

Description

“1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

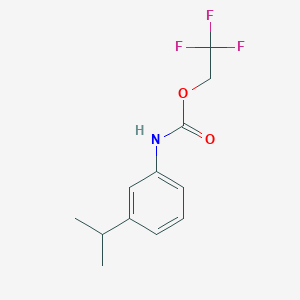

There are no specific synthesis methods available for “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system2.Molecular Structure Analysis

The molecular structure of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine” is not explicitly available. However, compounds with similar structures have been studied. For example, the compound “1-[3-(trifluoromethyl)phenyl]-piperazine” has a molecular weight of 230.22953.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, compounds with similar structures, such as “1-[3-(trifluoromethyl)phenyl]-piperazine”, have been studied3.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine” are not explicitly available. However, compounds with similar structures, such as “1-[3-(trifluoromethyl)phenyl]-piperazine”, have been studied3.Scientific Research Applications

Anticancer Activity

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized from 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine and evaluated for their anticancer activity against various cancer cell lines. Compounds demonstrated promising bioactivity at micro-molar concentration, particularly against lung, breast, prostate, and cervical cancer cell lines (Chavva et al., 2013).

Cytotoxic Activity

Another study synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, showing promising cytotoxic activity against human cancer cell lines, including U937, THP-1, HL60, and B16-F10 (Kurumurthy et al., 2014).

Antimycobacterial Agents

A library of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized from 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine, displaying in vitro antimycobacterial activity against Mycobacterium smegmatis. These studies identified promising lead compounds with low cytotoxicity and significant antimycobacterial potential, marking a significant step towards developing new antitubercular agents (Emmadi et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis of new series of compounds involving 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Some compounds showed significant efficacy against bacterial and fungal strains, suggesting their potential as versatile antimicrobial and antioxidant agents (Bhat et al., 2016).

Safety And Hazards

There is no specific safety and hazard information available for “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, it is generally recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and ensure adequate ventilation when handling similar chemical compounds5.

Future Directions

There is no specific information available on the future directions of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine”. However, compounds with similar structures, such as trifluoromethylpyridine, have been studied for their potential applications in the development of agrochemical and pharmaceutical compounds6.

Please note that this information is based on the available data and may not be fully comprehensive or accurate. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.

properties

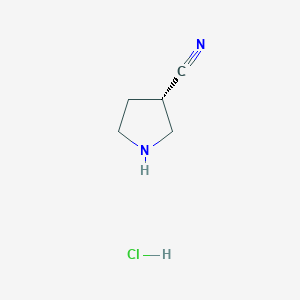

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(14)5-15-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEHERJXNTXVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine | |

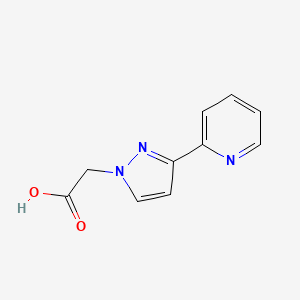

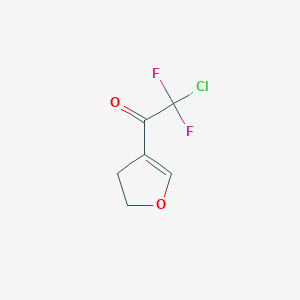

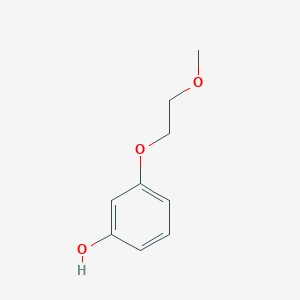

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)

![Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1452614.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)

![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)

![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)